

Application Note: Dihydro T-MAS-d6 for Targeted Sterol Lipidomics

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Compound of Interest		
Compound Name:	Dihydro T-MAS-d6	
Cat. No.:	B12395829	Get Quote

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Introduction

In the field of lipidomics, precise and accurate quantification of lipid species is crucial for understanding their roles in health and disease. Targeted lipidomics, which focuses on the measurement of a specific group of lipids, relies heavily on the use of stable isotope-labeled internal standards to ensure data accuracy and reproducibility. **Dihydro T-MAS-d6** is a deuterated analog of Dihydro Testis Meiosis-Activating Sterol, a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Its structural similarity and mass difference make it an ideal internal standard for the quantification of T-MAS and other related sterols in complex biological matrices by mass spectrometry.

This application note provides a detailed protocol for a targeted lipidomics workflow using **Dihydro T-MAS-d6** as an internal standard. It includes procedures for sample preparation, LC-MS/MS analysis, and data processing, along with expected quantitative performance data.

Quantitative Performance Data

The use of deuterated internal standards like **Dihydro T-MAS-d6** significantly improves the accuracy and precision of sterol quantification. Below is a summary of typical performance data that can be expected from a validated targeted lipidomics assay for sterols.



Parameter	Expected Performance	Reference
Recovery	88% - 110%	[1][2]
**Linearity (R²) **	> 0.99	[3]
Limit of Detection (LOD)	< 1 pg on-column	[2]
Limit of Quantification (LOQ)	1 - 10 ng/mL	[4]
Inter-assay Precision (%CV)	< 15%	
Intra-assay Precision (%CV)	< 10%	_

Experimental Protocols Sample Preparation: Lipid Extraction

This protocol is a modified version of the methyl-tert-butyl ether (MTBE) extraction method, suitable for a variety of biological samples such as plasma, serum, cells, or tissues.

Materials:

- Biological sample (e.g., 50 μL plasma, 1x10⁶ cells, 20 mg tissue)
- **Dihydro T-MAS-d6** internal standard solution (1 μg/mL in methanol)
- Methanol (HPLC grade)
- MTBE (HPLC grade)
- Water (HPLC grade)
- Vortex mixer
- Centrifuge

Procedure:

• To a clean glass tube, add the biological sample.



• Add 20 μL of the **Dihydro T-MAS-d6** internal standard solution.

 Add 225 μL of cold methanol. 			
Vortex for 30 seconds to mix thoroughly.			
• Add 750 μL of MTBE.			
Vortex for 1 minute.			
• Incubate on an orbital shaker at 4°C for 15 minutes.			
• Add 188 μL of water to induce phase separation.			
Vortex for 20 seconds.			
• Centrifuge at 14,000 x g for 10 minutes at 4°C.			
Carefully collect the upper organic phase into a new clean tube.			
Dry the organic phase under a gentle stream of nitrogen.			
\bullet Reconstitute the dried lipid extract in 100 μL of the initial mobile phase for LC-MS analysis.			
Saponification (Optional, for analysis of total sterols) Saponification is performed to hydrolyze sterol esters to their free sterol form.			
Materials:			
Dried lipid extract			
• 1 M KOH in 90% ethanol			
• Hexane			
• Water			
Procedure:			



- To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.
- · Vortex to dissolve the extract.
- Incubate at 60°C for 1 hour.
- Allow the sample to cool to room temperature.
- Add 1 mL of water and 2 mL of hexane.
- Vortex for 1 minute.
- Centrifuge at 2,000 x g for 5 minutes.
- Collect the upper hexane layer containing the free sterols.
- Repeat the hexane extraction (steps 5-8) and combine the hexane layers.
- Dry the combined hexane extract under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid and 10 mM ammonium formate.



• Flow Rate: 0.3 mL/min

• Injection Volume: 5 μL

Gradient:

o 0-2 min: 30% B

2-15 min: 30% to 100% B

o 15-20 min: Hold at 100% B

o 20.1-25 min: Re-equilibrate at 30% B

Mass Spectrometry Conditions (Example for a Triple Quadrupole):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Dihydro T-MAS (Analyte): Precursor ion [M+H]+ → Product ion (specific fragment)
 - Dihydro T-MAS-d6 (Internal Standard): Precursor ion [M+H]+ → Product ion (corresponding specific fragment)
 - Note: Specific MRM transitions need to be optimized for the instrument used.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Visualizations Kandutsch-Russell (K-R) Signaling Pathway



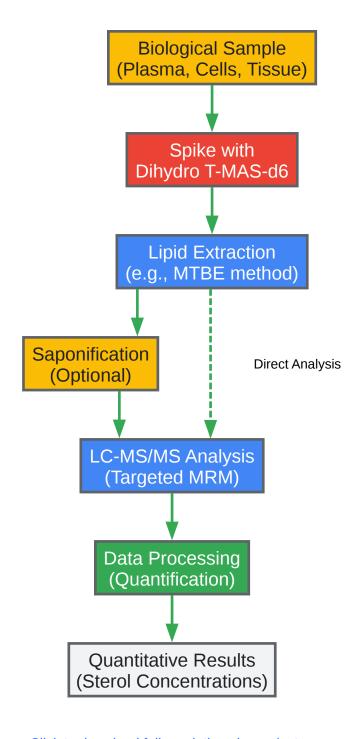


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Caption: The Kandutsch-Russell pathway of cholesterol biosynthesis.

Targeted Lipidomics Experimental Workflow





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Caption: A typical experimental workflow for targeted sterol analysis.

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